molecular formula C7H3BrCl2N2 B6182235 7-bromo-5,6-dichloro-1H-1,3-benzodiazole CAS No. 2613385-27-4

7-bromo-5,6-dichloro-1H-1,3-benzodiazole

Cat. No.: B6182235
CAS No.: 2613385-27-4
M. Wt: 265.9
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Description

7-Bromo-5,6-dichloro-1H-1,3-benzodiazole is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of bromine and chlorine atoms on a benzodiazole ring, which is a fused structure of benzene and diazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole typically involves halogenation reactions of benzodiazole derivatives. One common method is the bromination and chlorination of 1H-1,3-benzodiazole using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of halogens to the desired positions on the benzodiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality. The use of automated control systems helps in maintaining the reaction parameters within the desired range, thereby optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH3) or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce amines or alcohols as the major products.

  • Substitution: Nucleophilic substitution reactions can result in the formation of substituted benzodiazoles with different functional groups.

Scientific Research Applications

7-Bromo-5,6-dichloro-1H-1,3-benzodiazole has various scientific research applications across multiple fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 7-bromo-5,6-dichloro-1H-1,3-benzodiazole exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.

Molecular Targets and Pathways:

  • Antimicrobial Action: The compound may target bacterial cell walls or membranes, leading to cell lysis.

  • Anticancer Action: It may inhibit enzymes or proteins involved in cancer cell growth and division, such as kinases or transcription factors.

Comparison with Similar Compounds

  • 2-Bromo-5,6-dichlorobenzimidazole

  • 5,6-Dichloro-1H-benzimidazole

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Properties

CAS No.

2613385-27-4

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.9

Purity

95

Origin of Product

United States

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